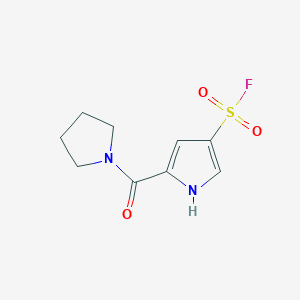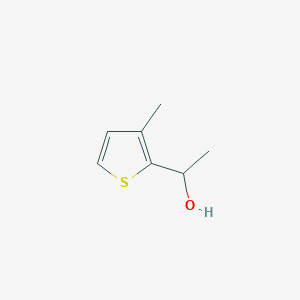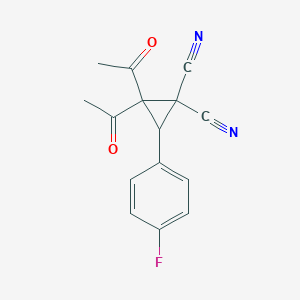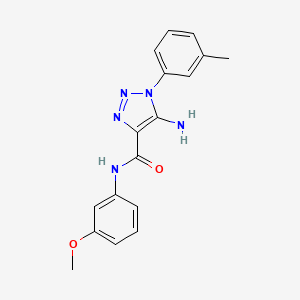
5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, methoxyphenyl, and tolyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 3-methoxyphenyl azide and m-tolyl acetylene.
Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.
Substitution: The amino and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, could be explored to understand its mechanism of action and therapeutic potential.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
作用机制
The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The amino and methoxy groups might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
5-amino-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxyphenyl group, which might affect its biological activity and chemical properties.
N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its reactivity and interactions with biological targets.
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Substitutes the m-tolyl group with a phenyl group, which could influence its chemical behavior and biological effects.
Uniqueness
The presence of both the methoxyphenyl and amino groups in 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to its analogs
属性
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-3-7-13(9-11)22-16(18)15(20-21-22)17(23)19-12-6-4-8-14(10-12)24-2/h3-10H,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHFORNWQADRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2562466.png)
![5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2562467.png)
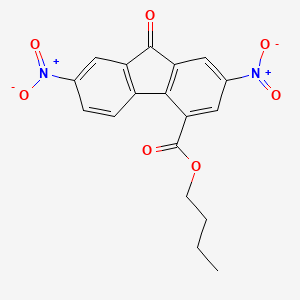
![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)


![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
![6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2562485.png)
